molecular formula C12H11N5 B8781103 9-Methyl-8-phenyl-9H-purin-6-amine CAS No. 30720-73-1

9-Methyl-8-phenyl-9H-purin-6-amine

Cat. No.: B8781103
CAS No.: 30720-73-1
M. Wt: 225.25 g/mol
InChI Key: AWQBXXOPENTNRG-UHFFFAOYSA-N
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Description

9-Methyl-8-phenyl-9H-purin-6-amine: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methyl group at the 9th position and a phenyl group at the 8th position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-8-phenyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of 8-phenyl-9H-purin-6-amine with methyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring, potentially converting it into dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the 6-amino group, where various electrophiles can replace the hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 9-methyl-8-phenyl-9H-purin-6-carboxylic acid.

    Reduction: Formation of 9-methyl-8-phenyl-1,2-dihydro-9H-purin-6-amine.

    Substitution: Formation of various alkylated or acylated derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 9-Methyl-8-phenyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to understand the binding mechanisms and activity of purine-based drugs.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-Methyl-8-phenyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

    9-Methyl-9H-purin-6-amine: Lacks the phenyl group at the 8th position.

    8-Phenyl-9H-purin-6-amine: Lacks the methyl group at the 9th position.

    9-Methyl-2,8-diphenyl-1H-purin-6-one: Contains an additional phenyl group and a ketone functional group.

Uniqueness: 9-Methyl-8-phenyl-9H-purin-6-amine is unique due to the specific positioning of the methyl and phenyl groups on the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

30720-73-1

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

9-methyl-8-phenylpurin-6-amine

InChI

InChI=1S/C12H11N5/c1-17-11(8-5-3-2-4-6-8)16-9-10(13)14-7-15-12(9)17/h2-7H,1H3,(H2,13,14,15)

InChI Key

AWQBXXOPENTNRG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(N=CN=C21)N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-chloro-9-methyl-8-phenylpurine was added in a steel vial to ammonia cooled to −196° C. using liquid nitrogen. The reaction mixture was allowed to warm to 16° C. for 70 hours; after that, the ammonia was allowed to evaporate at room temperature and the residue was chromatographed and/or crystallized to give 9-methyl-8-phenylpurine-6-ylamine, a compound of Formula (I).
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